molecular formula C28H41N3O3 B11114127 N'-[(E)-[5-(Azepan-1-YL)furan-2-YL]methylidene]-4-(decyloxy)benzohydrazide

N'-[(E)-[5-(Azepan-1-YL)furan-2-YL]methylidene]-4-(decyloxy)benzohydrazide

Cat. No.: B11114127
M. Wt: 467.6 g/mol
InChI Key: ZQMUDCZBEXISPU-BYNJWEBRSA-N
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Description

N’-[(E)-[5-(Azepan-1-YL)furan-2-YL]methylidene]-4-(decyloxy)benzohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furan ring, an azepane moiety, and a benzohydrazide group, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[5-(Azepan-1-YL)furan-2-YL]methylidene]-4-(decyloxy)benzohydrazide typically involves a multi-step process. One common method includes the condensation of 5-(azepan-1-yl)furan-2-carbaldehyde with 4-(decyloxy)benzohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[5-(Azepan-1-YL)furan-2-YL]methylidene]-4-(decyloxy)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like potassium permanganate.

    Reduction: The azepane moiety can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The benzohydrazide group can participate in nucleophilic substitution reactions, where the hydrazide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

    Oxidation: Furanones.

    Reduction: Secondary amines.

    Substitution: Various substituted benzohydrazides.

Scientific Research Applications

N’-[(E)-[5-(Azepan-1-YL)furan-2-YL]methylidene]-4-(decyloxy)benzohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-[5-(Azepan-1-YL)furan-2-YL]methylidene]-4-(decyloxy)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. The furan ring and azepane moiety play crucial roles in its binding affinity and specificity. Pathways involved may include signal transduction and metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[5-(Piperidin-1-YL)furan-2-YL]methylidene]-4-(decyloxy)benzohydrazide
  • N’-[(E)-[5-(Morpholin-1-YL)furan-2-YL]methylidene]-4-(decyloxy)benzohydrazide

Uniqueness

N’-[(E)-[5-(Azepan-1-YL)furan-2-YL]methylidene]-4-(decyloxy)benzohydrazide is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to similar compounds with piperidine or morpholine rings. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C28H41N3O3

Molecular Weight

467.6 g/mol

IUPAC Name

N-[(E)-[5-(azepan-1-yl)furan-2-yl]methylideneamino]-4-decoxybenzamide

InChI

InChI=1S/C28H41N3O3/c1-2-3-4-5-6-7-10-13-22-33-25-16-14-24(15-17-25)28(32)30-29-23-26-18-19-27(34-26)31-20-11-8-9-12-21-31/h14-19,23H,2-13,20-22H2,1H3,(H,30,32)/b29-23+

InChI Key

ZQMUDCZBEXISPU-BYNJWEBRSA-N

Isomeric SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)N3CCCCCC3

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)N3CCCCCC3

Origin of Product

United States

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